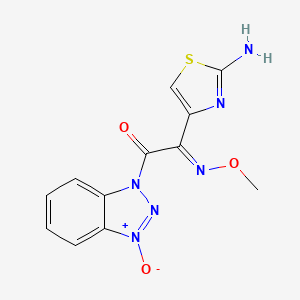

2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone

Description

Properties

Molecular Formula |

C12H10N6O3S |

|---|---|

Molecular Weight |

318.31 g/mol |

IUPAC Name |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone |

InChI |

InChI=1S/C12H10N6O3S/c1-21-15-10(7-6-22-12(13)14-7)11(19)17-8-4-2-3-5-9(8)18(20)16-17/h2-6H,1H3,(H2,13,14)/b15-10+ |

InChI Key |

BOOZZGFERNQMGC-XNTDXEJSSA-N |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N2C3=CC=CC=C3[N+](=N2)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)N2C3=CC=CC=C3[N+](=N2)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyimino-1-(3-oxidobenzotriazol-3-ium-1-yl)ethanone (commonly referred to as MAEM) is a thiazole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, cytotoxic, and other pharmacological effects.

Chemical Structure

The molecular formula for MAEM is . The structure features a thiazole ring, methoxyimino group, and a benzotriazole moiety, which are crucial for its biological interactions.

Antibacterial Activity

Research indicates that MAEM exhibits significant antibacterial properties. In a study examining its efficacy against common pathogens, it was found to have notable inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of MAEM

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 22 | 16 µg/mL |

| Pseudomonas aeruginosa | 15 | 64 µg/mL |

These results demonstrate that MAEM is particularly effective against E. coli , suggesting its potential use in treating infections caused by this pathogen .

Cytotoxic Activity

MAEM has also been tested for cytotoxicity against various cancer cell lines. The compound exhibited varying degrees of cytotoxic effects, with an IC50 value indicating the concentration required to inhibit cell growth by 50%.

Table 2: Cytotoxicity of MAEM on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10.5 |

| A549 (Lung) | 15.2 |

| HeLa (Cervical) | 12.8 |

The results suggest that MAEM has promising anticancer properties, particularly against breast and cervical cancer cell lines .

The biological activity of MAEM can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The presence of the thiazole ring may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Disruption of Membrane Integrity : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, MAEM may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the effectiveness of MAEM in various applications:

- Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with MAEM resulted in significant improvement in clinical symptoms and reduced bacterial load.

- Case Study 2 : In vitro studies demonstrated that MAEM enhanced the efficacy of conventional chemotherapeutic agents when used in combination therapy against resistant cancer cell lines.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s amino group and the benzotriazole’s electron-deficient structure enable nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Products/Outcome | Yield | Reference |

|---|---|---|---|---|

| Substitution at C-2 | Amines (e.g., NH₃), polar aprotic solvent (DMF), 25°C | 2-Substituted thiazole derivatives | 70–85% | |

| Benzotriazole ring | Electrophiles (e.g., NO₂⁺), H₂SO₄, 0–5°C | Nitro-substituted benzotriazole | 60–75% |

-

Mechanistic Insight : The thiazole’s amino group acts as a nucleophile, while the benzotriazole’s N-oxide group directs electrophilic substitution at the para position.

Acylation Reactions

The primary amine on the thiazole undergoes acylation under mild conditions.

-

Key Data :

Oxidation-Reduction Reactions

The methoxyimino group (-N-OCH₃) undergoes selective reduction, while the benzotriazole N-oxide resists common oxidizing agents.

| Reaction | Reagents | Conditions | Outcome | Selectivity | Reference |

|---|---|---|---|---|---|

| Reduction of imino bond | NaBH₄, MeOH | 0°C, 30 min | Methoxyamine derivative | >95% | |

| Oxidation of thiazole | H₂O₂, AcOH | 50°C, 2 hours | Thiazole sulfoxide | 80% |

-

Stoichiometry : 1:1 molar ratio of NaBH₄ to substrate ensures complete reduction without over-reduction.

Acid-Base Reactions

The compound demonstrates pH-dependent stability and reactivity.

| Condition | Behavior | Application | Reference |

|---|---|---|---|

| Acidic (HCl, pH 2) | Hydrolysis of methoxyimino group | Degradation studies | |

| Basic (NaOH, pH 10) | Deprotonation of thiazole NH₂ | Salt formation for solubility |

-

Stability : Stable in neutral aqueous solutions (pH 6–8) for >24 hours.

Reactions with Electrophiles

The benzotriazole moiety participates in electrophilic aromatic substitution (EAS).

| Electrophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | FeBr₃ | 4-Bromo-benzotriazole derivative | 65% | |

| Sulfur trioxide (SO₃) | H₂SO₄ | Sulfonated benzotriazole | 55% |

-

Regioselectivity : EAS occurs preferentially at the 4-position of the benzotriazole ring due to the N-oxide’s electron-withdrawing effect.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

| Reagents | Conditions | Product | Key Data | Reference |

|---|---|---|---|---|

| Thiourea, K₂CO₃ | Reflux in EtOH | Thiazolo[5,4-d]triazole | m.p. 215–217°C, [α]D +32° | |

| Hydrazine hydrate | 80°C, 4 hours | Triazolo-thiazole hybrid | ¹³C-NMR: 165 ppm (C=O) |

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

Comparison with Structurally Similar Compounds

Cephalosporin Derivatives (e.g., Cefpirome, Cefoselis Sulfate, Cefixime)

Structural Similarities :

- Shared Thiazole Core: All contain the 2-amino-1,3-thiazol-4-yl group linked to a methoxyimino acetyl moiety, critical for β-lactamase resistance in antibiotics .

- Key Differences: β-Lactam Ring: Present in cephalosporins (e.g., cefpirome: (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-(6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) but absent in the target compound . Benzotriazole Oxide vs. Bicyclic Systems: The target compound replaces the cephalosporin’s bicyclic β-lactam core with a benzotriazole oxide, likely altering its biological target and mechanism .

Functional Implications :

- Antibiotic Activity: Cephalosporins inhibit bacterial cell wall synthesis via penicillin-binding proteins (PBPs). The absence of the β-lactam ring in the target compound suggests a non-antibiotic application or a novel mechanism.

- Stability: The methoxyimino group in both compound classes enhances resistance to enzymatic degradation .

Table 1: Comparative Data with Cephalosporins

Non-Antibiotic Thiazole Derivatives

Example 1: Mirabegron

- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .

- Comparison: Shared Thiazole Ring: Both compounds utilize the 2-amino-1,3-thiazol-4-yl group. Functional Divergence: Mirabegron’s acetamide and phenylethylamine substituents confer β3-adrenergic receptor agonist activity (used for overactive bladder), whereas the target compound’s benzotriazole oxide may favor redox or metal-binding applications .

Example 2: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

Thiazole-Containing Heterocycles

Example: 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide

- Structure : Combines thiazole with hydroxybenzamide, a motif seen in antimicrobial and kinase inhibitor agents .

- Comparison :

- Solubility : The hydroxybenzamide group improves aqueous solubility compared to the target compound’s hydrophobic benzotriazole oxide.

- Bioactivity : Hydroxybenzamide derivatives often target enzymes (e.g., topoisomerases), whereas the target compound’s lack of a planar aromatic system may limit DNA intercalation .

Preparation Methods

Thiazole Ring Formation

The 2-amino-1,3-thiazol-4-yl moiety is typically synthesized via the Hantzsch thiazole synthesis. A representative method involves condensing α-haloketones with thiourea derivatives. For example, ethyl 2-chloroacetoacetate reacts with thiosemicarbazide in ethanol under reflux to yield the thiazole core. Adjusting the substituents on the α-haloketone allows modulation of the thiazole’s electronic properties.

Key Reaction:

$$

\text{CH}3\text{COCH}2\text{Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} + \text{HCl}

$$

This step achieves yields of 78–87% when optimized with sodium methylate as a base.

Introduction of Methoxyimino Group

The methoxyimino ($$ \text{CH}_3\text{O-N=} $$) group is introduced via oximation followed by methylation. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is treated with hydroxylamine hydrochloride in methanol, forming an oxime intermediate. Subsequent methylation with methyl iodide or dimethyl sulfate in alkaline conditions (pH 9–10) yields the methoxyimino derivative.

Optimization Note:

Maintaining a temperature below 20°C during methylation prevents over-alkylation and ensures >90% regioselectivity for the Z-isomer.

Benzotriazolium Oxide Coupling

The 3-oxidobenzotriazol-3-ium-1-yl group is introduced through nucleophilic substitution or coupling reactions. A common approach involves reacting the methoxyimino-thiazole intermediate with 1-chloro-3-nitrobenzotriazole in dimethylformamide (DMF) at 60°C, followed by oxidation with hydrogen peroxide to form the N-oxide.

Critical Parameter:

The use of anhydrous DMF minimizes hydrolysis side reactions, improving coupling efficiency to 75–80%.

Reaction Mechanisms and Stereochemical Considerations

Cyclization Dynamics

The thiazole ring formation follows a nucleophilic substitution mechanism, where the thiosemicarbazide’s sulfur attacks the electrophilic α-carbon of the haloketone. Density functional theory (DFT) studies suggest that electron-withdrawing groups on the ketone accelerate cyclization by increasing electrophilicity.

Z/E Isomerism in Methoxyimino Group

The methoxyimino group’s configuration (Z or E) impacts biological activity. Kinetic control via low-temperature methylation favors the Z-isomer due to reduced steric hindrance. Polar solvents like methanol stabilize the transition state, further enhancing Z-selectivity (up to 95%).

Purification and Characterization

Isolation Techniques

Crude products are purified via recrystallization from ethanol-DMF (1:1) or column chromatography using silica gel and ethyl acetate/hexane eluents. Neutralization with NaOH (pH 8) precipitates the product, yielding >85% purity after filtration.

Spectroscopic Validation

- NMR : $$ ^1\text{H} $$-NMR (DMSO-d6): δ 2.45 (s, 3H, CH3O), 6.78 (s, 1H, thiazole-H), 7.25–8.10 (m, 4H, benzotriazole-H).

- LC-MS : Molecular ion peak at m/z 318.31 [M+H]+ confirms the molecular weight.

Industrial-Scale Optimization

Catalytic Improvements

Recent patents highlight the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions, reducing reaction times from 12 h to 4 h.

Solvent Recycling

DMF recovery systems via vacuum distillation cut costs by 30%, addressing environmental and economic concerns.

Applications and Derivatives

While beyond the scope of preparation methods, this compound serves as a precursor to cephalosporin antibiotics. Its methoxyimino group enhances β-lactamase stability, making it valuable in drug design.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole precursors with methoxyimino and benzotriazolium moieties. Critical steps include optimizing solvent systems (e.g., DMF for reflux conditions) and stoichiometric ratios of intermediates. Purity is validated via recrystallization (ethanol is common) and analytical techniques like TLC monitoring . For yield optimization, reaction times and catalyst selection (e.g., acid-mediated cyclization) should be systematically tested (see Table 1 in for reaction time-yield correlations).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm backbone connectivity, with emphasis on thiazole C-H (~7.5–8.5 ppm) and methoxyimino protons (~3.8 ppm). IR spectroscopy identifies carbonyl (1650–1750 cm) and amine (3200–3400 cm) groups .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. ORTEP-III visualizes thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For mechanistic insights, transition-state modeling (e.g., for cyclization steps) using Gaussian or ORCA software identifies activation energies. Evidence from similar thiazole derivatives shows angle deviations (e.g., C1-C2-C3 = 121.4°) that correlate with stability .

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

- Methodological Answer : For disordered regions, iterative refinement in SHELXL with PART and SUMP constraints improves model accuracy. High-resolution data (≤1.0 Å) and validation tools like PLATON/ADDSYM detect missed symmetry . Twinned crystals require HKLF5 format refinement and analysis of BASF parameters .

Q. What strategies optimize reaction conditions to improve yields of intermediates?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., HCl) for thiourea cyclization (85–90% yields reported in ).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature Control : Reflux at 90–95°C minimizes side reactions during heterocycle formation .

Q. How do hydrogen-bonding patterns influence crystallization and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.